2-chloro-6-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN3O/c15-11-2-1-3-12(16)13(11)14(20)18-9-5-7-19-10(8-9)4-6-17-19/h1-4,6,9H,5,7-8H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBHGXABVMNLBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-6-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 293.72 g/mol. Its structure features a benzamide core substituted with a chloro and fluoro group and a tetrahydropyrazolo moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃ClFN₃O |
| Molecular Weight | 293.72 g/mol |
| CAS Number | 2034404-39-0 |
Research indicates that compounds with similar structures exhibit various mechanisms of action:
- Inhibition of Kinases : Compounds in the pyrazolo[1,5-a]pyrimidine class have been shown to inhibit p38 MAP kinase, which plays a crucial role in inflammatory responses. Inhibitors of this kinase can effectively reduce cytokine production associated with autoimmune diseases such as rheumatoid arthritis .
- Anticancer Activity : The pyrazolo[1,5-a]pyridine scaffold has demonstrated anticancer properties through selective inhibition of cancer cell proliferation and induction of apoptosis in various cancer types. These compounds often target specific signaling pathways critical for tumor growth and survival .
- Enzymatic Inhibition : The compound may also exhibit inhibitory effects on other enzymes involved in disease processes, contributing to its therapeutic potential against inflammatory and neoplastic conditions .
Biological Activity Studies
Several studies have explored the biological activity of related compounds and provided insights into the activity of this compound:
- Anti-inflammatory Effects : In vivo studies have shown that similar compounds can significantly reduce inflammation markers in animal models of arthritis. For instance, p38 MAPK inhibitors have been effective in decreasing IL-1β and TNFα levels, leading to reduced joint swelling and pain .
- Antitumor Efficacy : Pyrazolo derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. One study reported that modifications to the tetrahydropyrazolo structure enhanced the anticancer activity by improving selectivity for cancer cells over normal cells .
Case Studies
- Adjuvant-Induced Arthritis Model : A specific study investigated the effects of a related compound on cytokine production in an adjuvant-induced arthritis model. The results indicated a potent reduction in TNFα production, suggesting significant therapeutic potential for treating inflammatory diseases .
- Structure-Activity Relationship (SAR) : Research into SAR has identified key modifications that enhance biological activity and bioavailability. For example, altering substituents on the pyrazolo ring improved pharmacokinetic profiles while maintaining efficacy against target enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations: Pyridine vs. Pyrimidine Analogs
A critical distinction lies in the heterocyclic core. For example, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines (e.g., those synthesized via Rh-catalyzed reductive dearomatization) share a pyrimidine ring instead of pyridine. The Rh-catalyzed method achieves >99% enantiomeric excess (ee) for pyrimidine derivatives, but analogous enantioselective routes for pyridine-based systems like the target compound remain underreported .
Substituent Effects: Halogenated Benzamides
Halogens enhance lipophilicity and metabolic stability but may introduce steric hindrance. Comparative studies of halogenated vs. non-halogenated analogs are sparse, though fluorine’s electronegativity likely improves binding to polar enzymatic pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
